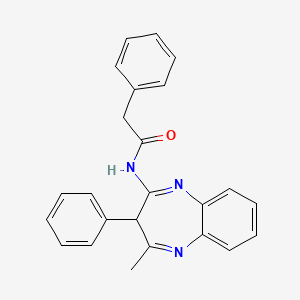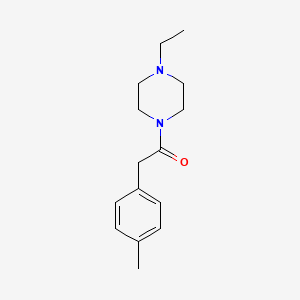
6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, an ethylphenyl group at the 3 position, and a benzoxazine ring structure. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the bromination of anthranilic acid followed by cyclization. The process begins with the bromination of anthranilic acid using bromine in glacial acetic acid, resulting in the formation of 3,5-dibromo anthranilic acid . This intermediate is then subjected to cyclization with acetic anhydride to form 6,8-dibromo-2-methyl-benzoxazin-4-one . Finally, the ethylphenyl group is introduced through a Friedel-Crafts acylation reaction using ethylbenzene and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoxazine ring can undergo oxidation to form quinazolinone derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Cyclization Reactions: Catalysts such as aluminum chloride or sulfuric acid are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazines with various functional groups.
Oxidation Reactions: Products include quinazolinone derivatives.
Cyclization Reactions: Products include complex polycyclic structures.
Scientific Research Applications
6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and antihypertensive drugs.
Materials Science: The compound is used in the development of advanced materials with unique properties such as high thermal stability and flame retardancy.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound is used in the production of polymers and resins with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound exerts its effects by inhibiting key enzymes and receptors involved in disease pathways . For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cancer cell proliferation . The compound also modulates the expression of genes involved in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
6,8-Dibromo-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can be compared with other similar compounds such as:
6,8-Dibromo-3-phenyl-2-methyl-quinazolin-4(3H)-one: This compound has a similar structure but lacks the ethylphenyl group, resulting in different chemical properties and biological activities.
6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one: This compound has a similar benzoxazine ring structure but differs in the substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H11Br2NO3 |
|---|---|
Molecular Weight |
425.07 g/mol |
IUPAC Name |
6,8-dibromo-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C16H11Br2NO3/c1-2-9-5-3-4-6-13(9)19-15(20)11-7-10(17)8-12(18)14(11)22-16(19)21/h3-8H,2H2,1H3 |
InChI Key |
SOODFRWPJFVBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11028865.png)
![Carbamic acid, N-[2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11028866.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B11028871.png)
![dimethyl 2-{1-[(4-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028883.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028897.png)
![dimethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028907.png)
![1-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11028913.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide](/img/structure/B11028919.png)

![Tetraethyl 9'-methoxy-6'-[(4-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028932.png)
![[Benzylsulfonyl]diprop-2-enylamine](/img/structure/B11028936.png)

